molecular formula C23H32O4 B3025857 2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-6-pentyl-benzoic acid, methyl ester CAS No. 55658-71-4

2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-6-pentyl-benzoic acid, methyl ester

Cat. No.: B3025857
CAS No.: 55658-71-4
M. Wt: 372.5 g/mol
InChI Key: GSBCCWIIKCFQKI-ZWKOTPCHSA-N
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Description

Cannabidiolic Acid methyl ester, also known as HU-580, is a synthetic analogue of Cannabidiolic Acid. Cannabidiolic Acid is a major phytocannabinoid found in the Cannabis sativa plant. The methyl ester form was developed to enhance the stability and bioavailability of Cannabidiolic Acid, which is known for its instability and susceptibility to decarboxylation .

Mechanism of Action

Target of Action

The primary target of this compound, also known as Cannabidiolic Acid (CBDA) methyl ester, is the cyclooxygenase-2 (COX-2) enzyme and prostaglandin endoperoxide synthase . These enzymes play a crucial role in the inflammatory response in the body.

Mode of Action

CBDA methyl ester acts as a selective COX-2 inhibitor . By inhibiting COX-2, it prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. This results in an overall anti-inflammatory effect .

Biochemical Pathways

The compound’s action primarily affects the arachidonic acid pathway . By inhibiting COX-2, it disrupts the production of prostaglandins from arachidonic acid, thereby reducing inflammation .

Result of Action

The inhibition of COX-2 and prostaglandin endoperoxide synthase by CBDA methyl ester leads to a reduction in the production of prostaglandins. This results in a decrease in inflammation, providing potential therapeutic benefits in conditions associated with inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cannabidiolic Acid methyl ester is synthesized through the esterification of Cannabidiolic Acid. The process involves the reaction of Cannabidiolic Acid with methanol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of Cannabidiolic Acid methyl ester follows similar principles but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to maintain the stability of the product .

Chemical Reactions Analysis

Types of Reactions

Cannabidiolic Acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Cannabidiolic Acid methyl ester has a wide range of scientific research applications:

Comparison with Similar Compounds

Cannabidiolic Acid methyl ester is unique compared to other similar compounds due to its enhanced stability and bioavailability. Similar compounds include:

Cannabidiolic Acid methyl ester stands out due to its ability to retain the bioactive properties of Cannabidiolic Acid while overcoming its instability issues .

Properties

IUPAC Name

methyl 2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-6-pentylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O4/c1-6-7-8-9-16-13-19(24)21(22(25)20(16)23(26)27-5)18-12-15(4)10-11-17(18)14(2)3/h12-13,17-18,24-25H,2,6-11H2,1,3-5H3/t17-,18+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBCCWIIKCFQKI-ZWKOTPCHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=C(C(=C1C(=O)OC)O)C2C=C(CCC2C(=C)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1=CC(=C(C(=C1C(=O)OC)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-6-pentyl-benzoic acid, methyl ester
Reactant of Route 2
2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-6-pentyl-benzoic acid, methyl ester
Reactant of Route 3
2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-6-pentyl-benzoic acid, methyl ester
Reactant of Route 4
Reactant of Route 4
2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-6-pentyl-benzoic acid, methyl ester
Reactant of Route 5
2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-6-pentyl-benzoic acid, methyl ester
Reactant of Route 6
2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-6-pentyl-benzoic acid, methyl ester

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